

# Avotaciclib experimental cancer models

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

## Drug Profile: Avotaciclib (BEY1107)

**Avotaciclib** is a small molecule, orally active inhibitor of **cyclin-dependent kinase 1 (CDK1)** that is investigated for its potential to inhibit tumor cell proliferation and induce apoptosis [1] [2]. It is currently in the investigational stage for treating various cancers [2].

The table below summarizes the core information available for **Avotaciclib**:

| Attribute                     | Description                                                                                    |
|-------------------------------|------------------------------------------------------------------------------------------------|
| Alternative Names             | BEY 1107; BEY-A; BEY1107G; BEY1107P [3]                                                        |
| Originator                    | BeyondBio [3]                                                                                  |
| Molecular Formula             | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [1] [2]                                       |
| Mechanism of Action           | Potent and selective cyclin-dependent kinase 1 (CDK1) inhibitor [4] [1] [2]                    |
| Related Salts                 | Avotaciclib trihydrochloride, Avotaciclib sulfate [2]                                          |
| Primary Research Applications | Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, colorectal cancer [1] [2] |

| Attribute                 | Description                                           |
|---------------------------|-------------------------------------------------------|
| Highest Development Phase | Phase I/II (for pancreatic and colorectal cancer) [3] |
| Clinical Trial Identifier | NCT03579836 (Evaluation in Pancreatic Cancer) [2]     |

## Proposed Experimental Workflow for In Vitro Assessment

The following diagram outlines a generalizable protocol for initial in vitro evaluation of **Avotaciclilb**'s anti-tumor effects, based on standard oncology drug development practices. Specific parameters from search results are integrated where available.



[Click to download full resolution via product page](#)

## Detailed Protocol Steps

### • Drug Preparation

- Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. **Avotaciclib** trihydrochloride has a solubility of up to 78 mg/mL in water [4].
- Aliquot and store at -20°C, protected from light and under nitrogen, to maintain stability [1].
- For cell culture treatments, dilute the stock solution directly into the cell culture medium. The final DMSO concentration should typically be  $\leq 0.1-0.5\%$  to avoid solvent toxicity [5].

### • Cell Culture and Treatment

- **Cell Lines:** Use human cancer cell lines relevant to **Avotaciclib**'s research applications. For pancreatic cancer and NSCLC, select appropriate panels. Include **Rb-proficient** cell lines, as the retinoblastoma protein is essential for the response to cell cycle inhibitors [6].
- **Dosing:** Treat cells with a concentration range of **Avotaciclib**. Literature suggests testing from 0.1  $\mu\text{M}$  to 64  $\mu\text{M}$ , with an incubation period of 48 hours [1].
- **Controls:** Include a vehicle control (DMSO at the same concentration used for treatments) and a positive control if available.

### • Cell Viability and Proliferation Assay

- After the incubation period, assess cell viability using standard assays like the Cell Counting Kit-8 (CCK-8) [5].
- Calculate the **half-maximal inhibitory concentration (IC50)** using non-linear regression analysis with software such as GraphPad Prism [5]. In radiotherapy-resistant NSCLC cell lines, **Avotaciclib** showed IC50 values ranging from approximately **0.58  $\mu\text{M}$  to 0.92  $\mu\text{M}$**  [1].

### • Mechanistic Investigations

- **Cell Cycle Analysis:** Use flow cytometry to analyze DNA content. **Avotaciclib** is expected to induce **G1 phase arrest** by inhibiting CDK1, preventing cell cycle progression [6] [5].
- **Apoptosis Assay:** Quantify apoptosis using flow cytometry with Annexin V/propidium iodide staining, as **Avotaciclib** has been reported to induce apoptosis [1].
- **Western Blotting:** Confirm target engagement and mechanism by analyzing protein expression. Look for a decrease in phosphorylated Rb (pRb) and other CDK1 substrate proteins [6].

## Research Applications and Further Directions

- **Investigated Cancers:** Clinical trials are exploring **Avotaciclib**'s use in **locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer**, both as a monotherapy and in combination with gemcitabine [3] [2].
- **Combination Therapy:** Preliminary research suggests investigating combinations with other agents. One study noted enhanced effects when a CDK1 inhibitor was combined with another compound (PV-1019) in NSCLC models [1].

## Notes and Limitations of Available Data

The major constraint for preparing detailed application notes is the scarcity of publicly available primary research data. The information is largely confined to:

- **Supplier Datasheets:** Provide chemical information and basic, generalized biological activity [4] [1].
- **Clinical Trial Registries:** Offer information on trial status and design but not detailed experimental results [3] [2].
- **Drug Profiles:** Contain high-level summaries without in-depth methodology or raw data [3] [2].

Consequently, specific quantitative data on efficacy in standardized animal models, detailed pharmacokinetic parameters, and optimized in vivo dosing regimens could not be sourced.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor | MedChemExpress [medchemexpress.com]
2. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. - BeyondBio - AdisInsight Avotaciclib [adisinsight.springer.com]
4. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
5. Abemaciclib induces G1 arrest and lysosomal dysfunction ... [frontiersin.org]
6. Preclinical characterization of abemaciclib in hormone ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib experimental cancer models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-experimental-cancer-models>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)